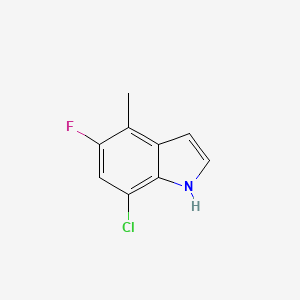

7-chloro-5-fluoro-4-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClFN |

|---|---|

Molecular Weight |

183.61 g/mol |

IUPAC Name |

7-chloro-5-fluoro-4-methyl-1H-indole |

InChI |

InChI=1S/C9H7ClFN/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h2-4,12H,1H3 |

InChI Key |

HBCSTWXUSYYHLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1F)Cl |

Origin of Product |

United States |

Mechanistic Investigations of 7 Chloro 5 Fluoro 4 Methyl 1h Indole Chemical Transformations

Reaction Pathway Elucidation for Indole (B1671886) Core Formation

The synthesis of the indole core is a foundational aspect of heterocyclic chemistry, with numerous named reactions developed for its construction. For a polysubstituted indole like 7-chloro-5-fluoro-4-methyl-1H-indole, the choice of synthetic strategy is critical and often involves classical methods adapted for the specific substitution pattern.

One of the most prominent methods for indole synthesis is the Fischer indole synthesis, a reaction that proceeds through a key libretexts.orglibretexts.org-sigmatropic rearrangement. wikipedia.orgrsc.org This acid-catalyzed reaction involves the treatment of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the targeted synthesis of this compound, a plausible pathway would involve the reaction of (4-chloro-2-fluoro-3-methylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or a related pyruvate (B1213749) ester, followed by acid catalysis. The mechanism unfolds as follows:

Hydrazone Formation: The initial step is the condensation of the substituted phenylhydrazine with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form, which is a crucial intermediate for the subsequent pericyclic reaction. rsc.org

libretexts.orglibretexts.org-Sigmatropic Rearrangement: The enehydrazine undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement, a thermally allowed pericyclic reaction, to form a di-imine intermediate. This step is the core of the Fischer synthesis, establishing the key C-C bond that will become the C2-C3 bond of the indole. wikipedia.org

Aromatization: The intermediate then undergoes rearomatization, followed by the loss of an ammonia (B1221849) molecule and cyclization to yield the final indole ring system.

This pathway highlights how a concerted, intramolecular rearrangement can be harnessed to construct the complex bicyclic indole nucleus from relatively simple acyclic precursors.

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). evitachem.com The general mechanism involves the attack of the π-system of the indole on an electrophile (E+) to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. youtube.com

For indole itself, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. This is because the positive charge in the intermediate sigma complex can be delocalized over the benzene (B151609) ring and, importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene portion. Attack at other positions, such as C2, would lead to less stable intermediates.

In the case of this compound, the inherent reactivity of the indole nucleus is modulated by the substituents. The reaction pathway for an EAS reaction would still proceed via the formation of a sigma complex, but the stability of this intermediate and the preferred site of attack will be determined by the combined electronic effects of the chloro, fluoro, and methyl groups.

Influence of Substituents (Chloro, Fluoro, Methyl) on Reaction Outcomes

The substituents on the benzene portion of the indole ring exert profound control over the molecule's reactivity and the selectivity of its transformations. These effects can be broadly categorized as electronic and steric. rsc.org

The electronic influence of a substituent is a combination of its inductive and resonance (mesomeric) effects. The interplay of these effects for the substituents on this compound is crucial for predicting reaction outcomes. rsc.org

Methyl (-CH3) Group: The methyl group is electron-donating, primarily through a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution.

The net effect on the indole nucleus is a complex balance of these competing influences. The methyl group at C4 activates the ring, while the fluoro group at C5 and the chloro group at C7 deactivate it. This push-pull electronic configuration significantly impacts where an incoming electrophile will attack, with the most likely positions being those that lead to the most stable cationic intermediate.

Beyond electronic effects, the physical size and location of substituents can introduce steric hindrance, which can prevent or slow down reactions at adjacent positions.

4-Methyl Group: The methyl group at the C4 position can sterically hinder the approach of reagents to the C3 position of the pyrrole (B145914) ring, which is typically the most reactive site in indoles. This could potentially redirect electrophilic attack to another available position, such as C2 or C6, assuming electronic factors are favorable.

7-Chloro Group: The chloro group at C7 is adjacent to the nitrogen atom (N1). Its presence could influence reactions involving the N-H bond, such as N-alkylation or N-acylation, by sterically shielding the nitrogen atom.

These steric factors can be critical in determining the final stereochemistry of a reaction, particularly in cases where new chiral centers are formed. The conformational preferences of the molecule, influenced by the bulk of the substituents, can dictate which face of the molecule is more accessible to incoming reagents, thereby controlling the stereochemical outcome.

Detailed Catalytic Cycle Analysis in Indole Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective functionalization of heterocyclic compounds. For this compound, transition-metal catalysis offers a powerful tool for modifying the molecule, particularly at the C7 position bearing the chloro substituent.

A prime example is the palladium-catalyzed Suzuki cross-coupling reaction, which could be used to form a new carbon-carbon bond at the C7 position. The catalytic cycle for such a transformation can be broken down into three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of the indole to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the aryl-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.

Transmetalation: The palladium(II) complex then reacts with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst. The regenerated catalyst can then enter a new cycle.

This type of catalytic cycle is highly versatile and could be applied to introduce a wide variety of substituents at the C7 position of the indole core, demonstrating how catalysis can be used to selectively functionalize even complex, polysubstituted molecules. Similarly, Lewis acids can be used to catalyze electrophilic substitution reactions by activating the electrophile. wikipedia.org

Solvent Effects and Kinetic Studies in Indole Chemistry

The chemical reactivity of indole and its derivatives, including this compound, is profoundly influenced by the surrounding solvent medium. The solvent can affect reaction rates, product distributions, and even the stability of intermediates and transition states. Kinetic studies, which measure the rate of a chemical reaction, provide valuable insights into the reaction mechanism. This section explores the theoretical and practical aspects of solvent effects on the chemical transformations of indoles, with a specific focus on how these principles apply to this compound.

The choice of solvent can significantly alter the rate of a chemical reaction. According to the Hughes-Ingold rules, the effect of the solvent depends on the nature of the reactants and the transition state. For many reactions involving indoles, particularly electrophilic substitution, the transition state is more polar than the reactants. In such cases, polar solvents are better at stabilizing the charged transition state through solvation, which lowers the activation energy and increases the reaction rate. wikipedia.orgtutorchase.comajpojournals.org Conversely, nonpolar solvents will slow down such reactions. quora.com

For this compound, electrophilic substitution at the C3 position is a typical reaction. The reaction proceeds through a cationic intermediate, and the transition state leading to it will have a significant degree of charge separation. Therefore, the rate of electrophilic substitution on this molecule is expected to be highly dependent on the polarity of the solvent.

To illustrate this, consider a hypothetical electrophilic substitution reaction of this compound. The following interactive data table shows the expected trend in the relative reaction rate with varying solvent polarity.

Table 1: Illustrative Relative Rates of Electrophilic Substitution of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| n-Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 200 |

| Acetonitrile (B52724) | 37.5 | 500 |

Note: The data in this table is illustrative and based on general principles of solvent effects on electrophilic aromatic substitution. ajpojournals.orgresearchgate.net

Kinetic studies provide quantitative data on reaction rates and can be used to elucidate reaction mechanisms. For the electrophilic substitution of an indole, the reaction rate is typically dependent on the concentrations of both the indole and the electrophile. The rate law for such a reaction can often be expressed as:

Rate = k[indole][electrophile]

where 'k' is the rate constant. The magnitude of the rate constant is influenced by factors such as temperature and the solvent.

Kinetic studies can quantify the impact of these substituents. For instance, by comparing the rate constant for the reaction of this compound with that of unsubstituted indole under the same conditions, the net electronic effect of the substituents can be determined.

The following interactive data table presents hypothetical kinetic data for an electrophilic bromination reaction, illustrating the expected influence of the substituents on the reaction rate.

Table 2: Hypothetical Kinetic Data for the Electrophilic Bromination of Indole Derivatives in Acetonitrile at 25°C

| Indole Derivative | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| Indole | 1.5 x 10⁵ |

| 4-Methyl-1H-indole | 5.0 x 10⁵ |

| 7-chloro-5-fluoro-1H-indole | 2.0 x 10³ |

Note: The data in this table is hypothetical and intended to illustrate the electronic effects of substituents on the rate of electrophilic substitution of indoles.

Derivatization Strategies and Functionalization of the 7 Chloro 5 Fluoro 4 Methyl 1h Indole Scaffold

Functionalization at the Nitrogen (N-1) Position of the Indole (B1671886) Ring

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization. Its lone pair of electrons and the acidic proton (N-H) make it a versatile handle for introducing a wide array of substituents, which can modulate the electronic properties and steric profile of the entire molecule.

Alkylation and Acylation Reactions for N-Substitution

The nitrogen of the 7-chloro-5-fluoro-4-methyl-1H-indole can be readily deprotonated by a suitable base to form an indolide anion, which serves as a potent nucleophile. This anion can react with various electrophiles, most commonly alkyl halides or acyl chlorides, to yield N-substituted products. rsc.org Classical conditions often involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org These reactions are typically high-yielding and show a strong preference for N-substitution over C-substitution. rsc.org The choice of the alkylating or acylating agent allows for the introduction of diverse functional groups, from simple methyl or acetyl groups to more complex moieties designed to alter the molecule's properties. Enantioselective N-alkylation methods have also been developed for indole scaffolds, often employing transition metal catalysts like palladium. mdpi.comnih.gov

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| N-Alkylation | 1. NaH, DMF 2. Methyl Iodide (CH₃I) | 7-chloro-5-fluoro-1,4-dimethyl-1H-indole | Introduction of a methyl group onto the indole nitrogen via an Sₙ2 reaction. |

| N-Acylation | 1. NaH, THF 2. Acetyl Chloride (CH₃COCl) | 1-(7-chloro-5-fluoro-4-methyl-1H-indol-1-yl)ethan-1-one | Attachment of an acetyl group to the nitrogen, forming an N-acylindole. |

| N-Benzylation | 1. K₂CO₃, Acetonitrile (B52724) 2. Benzyl (B1604629) Bromide (BnBr) | 1-benzyl-7-chloro-5-fluoro-4-methyl-1H-indole | Introduction of a benzyl group, a common protecting group and synthetic handle. |

Functionalization at the Carbon-3 Position

The C-3 position of the indole ring is the most electron-rich and, consequently, the most common site for electrophilic attack. niscpr.res.in For this compound, this inherent reactivity makes C-3 a prime target for introducing new functional groups to build molecular complexity.

Electrophilic Functionalization Methods at C-3

A variety of classic electrophilic aromatic substitution reactions can be applied to the C-3 position of the indole scaffold. These methods are generally high-yielding and regioselective.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. researchgate.netsciencemadness.org The resulting 3-formylindole is a versatile intermediate for further synthetic transformations. semanticscholar.org

Mannich Reaction: This reaction installs a dialkylaminomethyl group at the C-3 position. chemtube3d.com It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) under acidic conditions. clockss.org The product, a gramine (B1672134) analogue, can be used as a synthetic intermediate, as the aminomethyl group can act as a leaving group in the presence of a nucleophile. chemtube3d.com

Friedel-Crafts Acylation/Alkylation: Under Friedel-Crafts conditions, an acyl group can be introduced at C-3 using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net Similarly, aza-Friedel-Crafts reactions with ketimines, catalyzed by chiral phosphoric acids, can be used to construct tetrasubstituted carbon centers at the C-3 position. acs.org

| Reaction Name | Reagents | Functional Group Introduced | Product Name Example |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | This compound-3-carbaldehyde |

| Mannich | CH₂O, (CH₃)₂NH, CH₃COOH | Dimethylaminomethyl (-CH₂N(CH₃)₂) | (7-chloro-5-fluoro-4-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl (-COCH₃) | 1-(7-chloro-5-fluoro-4-methyl-1H-indol-3-yl)ethan-1-one |

Directed C-H Activation and Coupling Reactions at C-3

While C-3 is inherently reactive towards electrophiles, modern synthetic methods involving transition-metal-catalyzed C-H activation have expanded the scope of possible transformations. Palladium-catalyzed reactions, for instance, can achieve the C-3 arylation of indoles using aryl ketones as the aryl source. rsc.org This process involves the cleavage of an Ar–C(O) bond and subsequent C-H arylation of the indole. rsc.org Such methods provide alternative pathways to biaryl structures that might be difficult to access through traditional cross-coupling reactions requiring pre-functionalized starting materials.

Functionalization at Peripheral Carbon Positions (C-2, C-4, C-5, C-6)

Functionalization of the other carbon atoms of the this compound scaffold (C-2 on the pyrrole (B145914) ring and C-6 on the benzene (B151609) ring) is significantly more challenging due to their lower intrinsic reactivity compared to C-3. rsc.org The C-4, C-5, and C-7 positions are already substituted. Achieving regioselective derivatization at these peripheral sites typically requires advanced synthetic strategies, most notably transition-metal-catalyzed C-H activation guided by a directing group. nih.gov

Functionalization at C-2: The C-2 position is the second most reactive site on the pyrrole ring after C-3. Directing groups installed on the indole nitrogen are commonly used to steer a metal catalyst to the C-2 position. beilstein-journals.org For example, a pyridyl or sulfonyl group on N-1 can coordinate to a palladium catalyst, facilitating selective C-H activation and subsequent coupling with various partners (e.g., alkenes, aryl halides) at the adjacent C-2 position. beilstein-journals.orgnih.gov In some cases, a carbonyl directing group at C-3 can lead to C-2 functionalization. nih.gov

Functionalization at C-6: Modifying the benzene ring of the indole core is a formidable challenge. nih.gov For the target molecule, C-4, C-5, and C-7 are blocked, leaving C-6 as the only available position on the carbocyclic ring. Site-selective C-H functionalization at this position almost invariably relies on a directing group strategy. nih.govnih.gov A directing group temporarily installed at either the N-1 or C-3 position can form a metallacyclic intermediate that positions the catalyst in proximity to the C-H bond at C-6, enabling its selective cleavage and functionalization. nih.govresearchgate.net For example, a removable P(O)tBu₂ directing group at the N-1 position has been used to achieve C-6 arylation with copper catalysts. nih.gov

| Target Position | Directing Group Position | Example Directing Group | Catalyst System (Typical) | Reaction Type |

|---|---|---|---|---|

| C-2 | N-1 | 2-Pyridylmethyl | Pd(OAc)₂ | Alkenylation, Arylation |

| C-6 | N-1 | P(O)tBu₂ | Cu Catalyst | Arylation |

| C-4 | C-3 | Pivaloyl | Pd(PPh₃)₂Cl₂ | Arylation |

| C-5 | C-3 | Pivaloyl | CuTC | Arylation |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Strategies

Halogen-metal exchange is a powerful technique for the formation of organometallic intermediates from organic halides, which can then be reacted with a wide array of electrophiles to introduce new functional groups. In the context of this compound, the presence of two different halogen atoms, chlorine and fluorine, on the benzene ring necessitates a careful selection of reagents and reaction conditions to achieve regioselectivity.

Generally, the rate of halogen-metal exchange follows the trend I > Br > Cl > F. Therefore, it is anticipated that the chlorine atom at the C-7 position would be more susceptible to exchange than the fluorine atom at the C-5 position. This selectivity allows for the preferential formation of a lithiated species at the C-7 position. The choice of the organolithium reagent is critical; while n-butyllithium is commonly used, tert-butyllithium (B1211817) can sometimes offer enhanced reactivity.

The process typically involves the deprotonation of the indole nitrogen with a strong base like sodium hydride or potassium hydride, followed by the addition of the organolithium reagent at low temperatures to effect the halogen-metal exchange. The resulting C-7 lithiated indole can then be quenched with various electrophiles to introduce a range of substituents.

Table 1: Potential Electrophilic Quenching Reactions of 7-lithiated-5-fluoro-4-methyl-1H-indole

| Electrophile | Reagent Example | Introduced Functional Group |

| Aldehydes/Ketones | Acetaldehyde | Hydroxyethyl |

| Esters | Ethyl acetate (B1210297) | Acetyl |

| Carbon dioxide | CO2 (gas) | Carboxylic acid |

| Alkyl halides | Methyl iodide | Methyl |

| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl |

It is important to note that while the C-7 chlorine is the more likely site for exchange, side reactions, including metalation at other positions of the indole ring, can occur. The precise outcome will depend on the specific reaction conditions employed.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. For the this compound scaffold, the C-7 chloro substituent is the primary site for such transformations.

The Suzuki-Miyaura reaction offers a versatile platform for introducing aryl, heteroaryl, vinyl, and alkyl groups at the C-7 position. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. Modern phosphine (B1218219) ligands, such as those of the SPhos and XPhos type, have shown great efficacy in the coupling of challenging substrates, including electron-rich heterocyclic chlorides.

Table 2: Representative Suzuki-Miyaura Coupling Partners for this compound

| Boronic Acid/Ester | Coupling Partner | Potential Product |

| Phenylboronic acid | Benzene | 7-phenyl-5-fluoro-4-methyl-1H-indole |

| Pyridine-3-boronic acid | Pyridine | 7-(pyridin-3-yl)-5-fluoro-4-methyl-1H-indole |

| 4-Methoxyphenylboronic acid | Anisole | 7-(4-methoxyphenyl)-5-fluoro-4-methyl-1H-indole |

| Vinylboronic acid | Ethene | 7-vinyl-5-fluoro-4-methyl-1H-indole |

The reactivity of the C-Cl bond in Suzuki-Miyaura coupling is generally lower than that of C-Br or C-I bonds, which may necessitate more forcing reaction conditions, such as higher temperatures and carefully optimized catalyst systems.

Synthesis of Complex Polycyclic Systems Incorporating the this compound Unit

The this compound nucleus can serve as a foundational building block for the synthesis of more complex, polycyclic architectures. Such structures are of significant interest in medicinal chemistry and drug discovery due to their rigid frameworks and potential for diverse biological activities.

One common strategy for constructing polycyclic systems is through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the C-7 position (via the methods described above), it can be designed to react with another part of the indole molecule, such as the N-1 or C-2 position of the pyrrole ring, to form a new ring.

For example, a 7-substituted indole bearing a side chain with a terminal alkyne could undergo an intramolecular Sonogashira coupling or a gold-catalyzed cyclization to form a new six- or seven-membered ring fused to the indole core. Similarly, the introduction of a side chain with an aldehyde or ketone functionality could enable intramolecular Pictet-Spengler or Friedel-Crafts type reactions to forge new polycyclic systems.

The specific nature of the polycyclic system that can be constructed will be dictated by the length and functionality of the side chain introduced at the C-7 position, as well as the reaction conditions employed for the cyclization step.

Chemoenzymatic and Biosynthetic Approaches to Indole Derivatization

In recent years, chemoenzymatic and biosynthetic methods have emerged as powerful and environmentally benign alternatives to traditional chemical synthesis for the derivatization of heterocyclic compounds. These approaches utilize the high selectivity and specificity of enzymes to perform complex chemical transformations under mild conditions.

For a substrate like this compound, several classes of enzymes could potentially be employed for its derivatization. For instance, halogenases are enzymes capable of regioselectively introducing halogen atoms onto aromatic rings. While the target molecule is already halogenated, it is conceivable that specific halogenases could be engineered to act on this scaffold to introduce additional halogens or to modify the existing halogenation pattern.

Furthermore, enzymes such as tryptophan synthases and tryptophanases, which are involved in the natural biosynthesis of tryptophan and related indole-containing compounds, could potentially be engineered to accept this compound as a substrate. This could open up pathways to a variety of novel, biologically relevant derivatives.

A chemoenzymatic approach could involve using a chemical synthesis step to introduce a precursor functional group that can then be acted upon by an enzyme. For example, a hydroxyl group could be introduced chemically, which could then be glycosylated by a glycosyltransferase enzyme to attach a sugar moiety.

Table 3: Potential Chemoenzymatic and Biosynthetic Transformations

| Enzyme Class | Transformation | Potential Product |

| Halogenase | Halogenation | Further halogenated indole derivatives |

| Tryptophan Synthase (engineered) | Addition of a side chain | Novel tryptophan analogues |

| Glycosyltransferase | Glycosylation | Glycosylated indole derivatives |

| Cytochrome P450 Monooxygenase | Oxidation | Hydroxylated indole derivatives |

While the direct application of these enzymatic methods to this compound is not yet widely reported, the rapid advances in enzyme engineering and synthetic biology suggest that such approaches hold significant promise for the future derivatization of this and other complex indole scaffolds.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in 7 Chloro 5 Fluoro 4 Methyl 1h Indole Research

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 7-chloro-5-fluoro-4-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete assignment of all atoms in the structure.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, characteristic signals are expected for the N-H proton (a broad singlet), the protons on the indole (B1671886) ring, and the protons of the methyl group. The precise chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons allow for the unambiguous assignment of the substitution pattern on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents (chlorine, fluorine, and methyl groups), providing further confirmation of the structure.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a critical experiment. It provides a direct method to confirm the incorporation of fluorine into the indole scaffold. A single resonance is expected, and its coupling to nearby protons (specifically the proton at C6) can definitively establish its position at C5.

Table 1: Predicted NMR Spectroscopic Data for this compound This interactive table contains predicted data based on analyses of similar indole derivatives.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | ~8.2 (broad singlet) | - | - |

| C2-H | ~7.2 (doublet of doublets) | ~124.5 | - |

| C3-H | ~6.5 (doublet of doublets) | ~102.0 | - |

| C4-CH₃ | ~2.5 (singlet) | ~14.0 (for CH₃) | - |

| C4 | - | ~120.0 | - |

| C5-F | - | ~158.0 (doublet, ¹JCF) | ~ -120.0 (singlet) |

| C6-H | ~7.0 (doublet) | ~108.0 (doublet, ²JCF) | - |

| C7-Cl | - | ~118.0 | - |

| C3a | - | ~128.5 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com These spectra serve as a molecular fingerprint, offering confirmation of the various functional groups present in this compound.

Key expected vibrational frequencies include:

N-H Stretching: A characteristic sharp absorption band in the IR spectrum around 3400-3500 cm⁻¹, indicative of the indole N-H group.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1620 cm⁻¹ region.

C-X Stretching: Vibrations corresponding to the C-F and C-Cl bonds are expected in the fingerprint region of the spectrum (typically below 1200 cm⁻¹).

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural components. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for this compound This interactive table contains predicted data based on analyses of similar indole derivatives.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3450 | 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| C=C Ring Stretch | 1610, 1580, 1470 | 1610, 1580, 1470 | Strong-Medium |

| C-N Stretch | 1330 | 1330 | Medium |

| C-F Stretch | 1250 | 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com

Mass Spectrometry (MS): For this compound, the mass spectrum would show a molecular ion peak (M⁺). A crucial diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks (M⁺ and M+2) in an approximate 3:1 intensity ratio would be observed, confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). mdpi.comrsc.org This allows for the unambiguous determination of the compound's elemental composition, confirming the molecular formula as C₉H₇ClFN.

Common fragmentation pathways for indoles can involve the loss of small molecules or radicals, which helps in piecing together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound This interactive table contains predicted data based on the compound's molecular formula.

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₇³⁵ClFN | - |

| Calculated Exact Mass (HRMS) | 183.0251 | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N) |

| Molecular Ion (m/z) | 183, 185 | Shows characteristic ~3:1 isotopic pattern for one Cl atom |

| Major Fragment (m/z) | 168 | [M-CH₃]⁺, Loss of the methyl group |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the atomic arrangement in the solid state. wikipedia.org This technique produces a three-dimensional model of the molecule, confirming atomic connectivity and providing precise bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. mdpi.com

Crystal Growth Strategies for this compound and its Derivatives

A prerequisite for X-ray crystallographic analysis is the availability of high-quality, single crystals. The growth of such crystals can be a challenging process, often requiring empirical screening of various conditions. For indole derivatives, several common strategies are employed: acs.orgresearchgate.net

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; solvents like dichloromethane, ethanol, or mixtures such as hexane/ethyl acetate (B1210297) are often effective. nih.gov

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization.

The success of these methods depends on factors like solvent polarity, rate of evaporation or cooling, and the intrinsic purity of the compound. acs.org

Diffraction Data Collection, Structure Solution, and Refinement Methodologies

Once a suitable crystal is obtained, the crystallographic experiment proceeds through several stages: nih.govnih.gov

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. nih.gov

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the space group. The phase problem is then solved using computational methods, such as "direct methods," to generate an initial electron density map of the molecule. wikipedia.orgnumberanalytics.com

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their anisotropic displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. lucideon.com The quality of the final structure is assessed using metrics like the R-factor.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This interactive table presents typical crystallographic parameters for a small organic molecule.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₉H₇ClFN |

| Formula weight | 183.61 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

| Volume (ų) | 802 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.52 |

| R_int | 0.04 |

Chromatographic Purity Analysis and Separation Techniques

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture, making them essential for determining the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity profiling of non-volatile organic compounds. nih.gov These methods offer high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC or UPLC method is typically employed for purity analysis. nih.govnih.gov

The separation is generally achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. sielc.comsielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the target compound and any potential impurities with varying polarities. researchgate.net

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. The results are typically expressed as a percentage purity. UPLC, with its smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. sielc.com

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 1 µL |

Table 2: Illustrative Purity Profile Data for a Synthesized Batch of this compound

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 1.25 | 0.15 | Starting Material Impurity |

| 2 | 2.50 | 0.20 | Isomeric Impurity |

| 3 | 3.75 | 99.50 | This compound |

| 4 | 4.10 | 0.15 | Over-alkylated Byproduct |

While HPLC and UPLC are ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities can originate from residual solvents used in the synthesis or from volatile byproducts of the reaction. nih.govfrontiersin.org

In GC-MS, the sample is first vaporized and then separated based on the boiling points and interactions of its components with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov This allows for the confident identification of even trace levels of volatile impurities. The use of a headspace autosampler can further enhance the sensitivity for very volatile compounds. chromatographyonline.com

Table 3: Potential Volatile Impurities in this compound and their GC-MS Signatures

| Compound | Potential Source | Typical Mass Fragments (m/z) |

| Dichloromethane | Reaction Solvent | 84, 86, 49 |

| Toluene | Reaction Solvent | 91, 92 |

| N,N-Dimethylformamide | Reaction Solvent | 73, 44 |

| Pyridine | Reagent/Catalyst | 79, 52 |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Degradation Profile

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material like this compound, providing information on its melting point, crystallinity, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgmt.com This technique is used to determine the melting point and enthalpy of fusion of a crystalline solid. tudelft.nl For this compound, a sharp endothermic peak on the DSC thermogram would indicate a well-defined melting point, which is a key indicator of purity. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to identify the temperature at which it begins to decompose. mdpi.com For this compound, a TGA thermogram would show a stable baseline up to a certain temperature, after which a significant loss of mass would indicate decomposition. This information is vital for determining the appropriate storage and handling conditions for the compound.

Table 4: Representative Thermal Analysis Data for this compound

| Analysis | Parameter | Value |

| DSC | Melting Point (Onset) | 155 °C |

| Enthalpy of Fusion (ΔH) | 25 kJ/mol | |

| TGA | Onset of Decomposition (Td) | 250 °C |

| Mass Loss at 300 °C | > 95% |

Computational and Theoretical Chemistry Studies of 7 Chloro 5 Fluoro 4 Methyl 1h Indole

Analysis of Global Chemical Descriptors and Reactivity Indices

Computational studies utilizing Density Functional Theory (DFT) provide significant insights into the chemical reactivity and stability of molecules through the analysis of global chemical descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's electronic properties. For 7-chloro-5-fluoro-4-methyl-1H-indole, while specific experimental and computational studies are not extensively available in the reviewed literature, the reactivity can be understood within the general principles established for substituted indole (B1671886) systems.

The following table outlines the key global chemical descriptors and their significance. While the exact values for this compound require specific computational analysis, the conceptual framework remains applicable.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| (Where μ is the chemical potential, μ = -χ) |

The analysis of these descriptors helps in understanding the molecule's propensity to act as an electrophile or nucleophile, which is fundamental in predicting its behavior in chemical reactions.

Investigations of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of great interest due to their potential applications in optoelectronic technologies. The NLO response of a molecule is determined by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO activity.

For indole derivatives, the indole nucleus can act as an effective π-bridge and an electron donor. The introduction of substituents can further enhance these properties. In the case of this compound, the halogen atoms (chloro and fluoro) act as electron-withdrawing groups, while the methyl group is a weak electron-donating group. This substitution pattern can create a push-pull effect, potentially leading to significant NLO properties.

The key parameters that quantify the NLO response of a molecule are the first-order hyperpolarizability (β) and the total dipole moment (μ). Computational methods, particularly DFT, are powerful tools for calculating these properties. A high value of β is indicative of a strong NLO response.

The following table summarizes the important NLO parameters.

| Parameter | Symbol | Significance |

| Dipole Moment | μ | A measure of the separation of positive and negative charges. |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. |

Further theoretical investigations on this compound would be necessary to precisely quantify its NLO properties and assess its potential for use in NLO materials.

Role of 7 Chloro 5 Fluoro 4 Methyl 1h Indole As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Novel Indole-Containing Scaffolds and Frameworks

There is currently no available scientific literature detailing the use of 7-chloro-5-fluoro-4-methyl-1H-indole as a precursor for the synthesis of novel indole-containing scaffolds and frameworks. General synthetic routes for creating complex indole (B1671886) derivatives are well-established; however, specific examples or methodologies originating from this compound have not been reported. Research in this area would be necessary to determine its reactivity and potential for elaboration into more complex molecular architectures.

Participation in Cascade and Multicomponent Reactions for Scaffold Diversification

A search of the scientific literature did not yield any studies on the participation of this compound in cascade or multicomponent reactions. While indole derivatives are often utilized in such reactions to rapidly build molecular complexity, there are no documented instances of this specific compound being used for scaffold diversification through these methods. The electronic and steric properties imparted by the chloro, fluoro, and methyl substituents could potentially influence its reactivity in such transformations, but this remains unexplored.

Applications in Asymmetric Synthesis as a Chiral Intermediate or Auxiliary

There is no information available in the current body of scientific literature regarding the application of this compound in asymmetric synthesis, either as a chiral intermediate or as a chiral auxiliary. The development of chiral indole-containing compounds is an active area of research, but investigations into the stereoselective functionalization of or with this compound have not been reported.

Strategic Utility in the Development of Chemically Diverse Compound Libraries

No published research describes the strategic use of this compound in the development of chemically diverse compound libraries for drug discovery or other applications. The synthesis of compound libraries based on a common scaffold is a key strategy in medicinal chemistry, but this compound has not been reported as a foundational building block for such an endeavor.

Q & A

Q. What are the key structural features and synthetic routes for 7-chloro-5-fluoro-4-methyl-1H-indole?

The compound features a halogenated indole core with chloro (C7), fluoro (C5), and methyl (C4) substituents, which influence its electronic properties and steric interactions. Common synthetic strategies involve:

- Multi-step functionalization : Starting from indole scaffolds, halogenation (e.g., electrophilic substitution for Cl/F) and alkylation (methylation) are performed sequentially. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole groups in related compounds .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) is critical for isolating intermediates .

- Validation : NMR (1H, 13C, 19F) and mass spectrometry confirm substituent positions and purity .

Q. How do substituents affect the compound’s physicochemical properties?

- Chloro and fluoro groups : Increase hydrophobicity (logP ~2.96) and influence π-π stacking in biological systems .

- Methyl group : Enhances steric bulk, potentially reducing rotational freedom and altering binding kinetics .

- Boiling point/density : Halogenation elevates boiling points (e.g., ~299.8°C for similar indoles) and density (~1.436 g/cm³) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of halogenated indoles?

Low yields (e.g., 22% in CuAAC reactions ) arise from competing side reactions or inefficient catalysis. Methodological improvements include:

- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) enhance CuI catalyst activity .

- Catalyst loading : Adjusting CuI stoichiometry (0.1–0.5 eq.) balances reaction rate and byproduct formation.

- Temperature control : Room-temperature reactions minimize thermal degradation of sensitive intermediates .

Q. What strategies resolve contradictions in spectral data for halogenated indoles?

Discrepancies in NMR/HRMS data can arise from tautomerism or impurities. Solutions include:

- Multi-technique validation : Cross-reference 1H NMR with 19F NMR to confirm fluorine positions .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or MOE software) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent orientations .

Q. How do chloro/fluoro substituents modulate interactions with biological targets?

- Electron-withdrawing effects : Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs) .

- Hydrophobic pockets : Chloro and methyl groups improve affinity for lipophilic regions in proteins, as shown in molecular docking studies of related indoles .

- Mechanistic studies : Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding kinetics .

Q. What experimental designs validate the compound’s potential as a therapeutic lead?

- In vitro assays : Test enzyme inhibition (e.g., COX-2, P450) or antimicrobial activity via microdilution MIC assays .

- Toxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

- In vivo models : Zebrafish or murine studies evaluate pharmacokinetics (e.g., bioavailability, metabolite identification) .

Q. How can structural analogs inform SAR studies of this compound?

Compare with derivatives like:

- 5-Chloro-7-iodo-1H-indole : Iodo’s larger atomic radius alters steric interactions in receptor binding .

- Ethyl 4-chloro-5-formyl-3-methyl-indole-2-carboxylate : Formyl groups enable Schiff base formation for metal chelation .

- Methyl 5-fluoro-1H-indole-7-carboxylate : Carboxylate esters improve solubility for formulation studies .

Methodological Notes

- Safety : Use NIOSH/EN 166-compliant PPE (gloves, face shields) during synthesis to avoid dermal exposure .

- Data Reproducibility : Archive reaction conditions (solvent ratios, catalyst batches) in electronic lab notebooks.

- Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.